molecular formula C9H14O5 B13460976 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13460976
M. Wt: 202.20 g/mol
InChI Key: RCVCGQSOUDPFPR-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid typically involves the reaction of a suitable dioxane derivative with a methoxymethylating agent under controlled conditions. The reaction is often carried out in the presence of a strong base to facilitate the formation of the spiro linkage. Common solvents used in this synthesis include methanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
  • 2-(Ethoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

Uniqueness

2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to its methoxymethyl group, which imparts different chemical properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

2-(methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C9H14O5/c1-12-6-8(7(10)11)4-9(5-8)13-2-3-14-9/h2-6H2,1H3,(H,10,11)

InChI Key

RCVCGQSOUDPFPR-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2(C1)OCCO2)C(=O)O

Origin of Product

United States

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